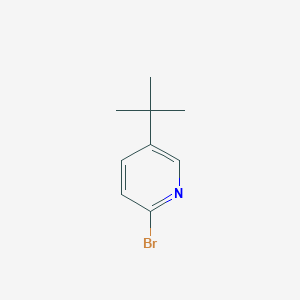

2-Bromo-5-(tert-butyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Bromo-5-(tert-butyl)pyridine is a brominated pyridine derivative with a tert-butyl group attached to the pyridine ring. This structure is related to various pyridine derivatives that have been synthesized and studied for their chemical and physical properties, as well as their potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of pyridine derivatives often involves carbon-carbon coupling reactions, which are a cornerstone in the field of organic chemistry. For instance, the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine was achieved through such coupling reactions, as reported in the literature . Similarly, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives involved a systematic approach that included condensation and alkylation reactions . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction (XRD) and density functional theory (DFT) studies are common techniques used to determine the molecular structure of pyridine derivatives. For example, the molecular structures of certain bromopyridine compounds were elucidated using XRD and confirmed with DFT calculations . These techniques could be applied to analyze the molecular structure of this compound to gain insights into its geometric configuration and electronic structure.

Chemical Reactions Analysis

The reactivity of bromopyridine derivatives with various acceptors has been explored, revealing insights into the mechanisms of their reactions. For instance, bis(pyridine)-based bromonium ions were found to react with acceptor olefins through a dissociative mechanism, forming unstable intermediates . These findings suggest that this compound could also participate in similar chemical reactions, potentially acting as an electrophile in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives have been characterized using spectroscopic techniques such as FT-IR and NMR, as well as computational methods like DFT . These studies provide valuable information on vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties. For this compound, similar analyses could reveal its spectroscopic fingerprints and help predict its reactivity and stability. Additionally, the antimicrobial activities of some bromopyridine compounds have been tested, indicating potential biological relevance .

Applications De Recherche Scientifique

Synthèse d'un intermédiaire pharmaceutique d'arylsulfonamide

2-Bromo-5-(tert-butyl)pyridine est utilisé dans un processus en continu à plusieurs étapes impliquant un échange magnésium-halogène, une sulfonylation avec du chlorure de sulfuryle et une réaction avec de la tert-butylamine. Ce processus est développé pour la synthèse d'un intermédiaire pharmaceutique d'arylsulfonamide dans la synthèse du BMS-919373 .

Protodéboronation des esters boriques de pinacol

This compound est utilisé dans la protodéboronation catalytique des esters boriques de pinacol. Ce processus implique une approche radicalaire et est associé à une homologation Matteson–CH2–. Ce protocole permet une hydrométhylation formelle d'alcènes anti-Markovnikov, une transformation précieuse mais inconnue .

Synthèse totale formelle de la δ-®-coniceïne et de l'indolizidine 209B

Le processus de protodéboronation utilisant le this compound a été utilisé dans la synthèse totale formelle de la δ-®-coniceïne et de l'indolizidine 209B .

Synthèse du (−)-Δ8-THC et du cholestérol protégés par des méthoxy

La séquence d'hydrométhylation du this compound a été appliquée au (−)-Δ8-THC et au cholestérol protégés par des méthoxy .

Couplage de Suzuki–Miyaura

This compound est utilisé dans le couplage de Suzuki–Miyaura, un type de réaction de couplage croisé, utilisé en chimie organique pour synthétiser des polyoléfines, des styrènes et des biphényles substitués .

Fonctionnalisation de la déboronation des esters boriques alkyliques

This compound est utilisé dans la déboronation fonctionnalisante des esters boriques alkyliques. Ces transformations comprennent des oxydations, des aminations, des halogénations et des formations de liaisons C–C telles que des alkénylations, des alkynylations et des arylations .

Mécanisme D'action

Target of Action

Bromopyridines are generally known to be versatile intermediates in organic synthesis, often used in cross-coupling reactions .

Mode of Action

Bromopyridines, in general, are known to undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, attacks the electrophilic carbon attached to the bromine atom, leading to the substitution of the bromine.

Result of Action

As a bromopyridine, it’s primarily used as an intermediate in organic synthesis , so its effects would largely depend on the final compounds it’s used to create.

Action Environment

The action of 2-Bromo-5-(tert-butyl)pyridine can be influenced by various environmental factors. For instance, its storage conditions are recommended to be under an inert atmosphere at 2-8°C . These conditions help maintain the stability of the compound, thereby preserving its efficacy.

Propriétés

IUPAC Name |

2-bromo-5-tert-butylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGKQDRGOUALAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1142197-19-0 |

Source

|

| Record name | 2-bromo-5-tert-butylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518026.png)

![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2518028.png)

![4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2518030.png)

![2-[[4-(3-Amino-3-oxopropyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2518034.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2518036.png)

![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2518044.png)